molecular formula C10H10BrNO B13903582 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B13903582
M. Wt: 240.10 g/mol
InChI Key: JTUMUVTWUSWRPB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine is an organic compound that belongs to the class of oxazines It is characterized by the presence of a bromophenyl group attached to a dihydro-oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine typically involves the condensation of 4-bromobenzaldehyde with an appropriate amine and a dihydro-oxazine precursor. One common method includes the use of a catalytic amount of acid to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazine derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxazine derivatives with additional oxygen functionalities.

    Reduction: Saturated oxazine compounds.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-1,3-oxazine: Similar structure but lacks the dihydro component.

    2-(4-Bromophenyl)-5,6-dihydro-1,3-thiazine: Contains a sulfur atom instead of an oxygen atom in the ring.

    2-(4-Bromophenyl)-5,6-dihydro-1,3-diazine: Contains a nitrogen atom instead of an oxygen atom in the ring.

Uniqueness: 2-(4-Bromophenyl)-5,6-dihydro-4H-1,3-oxazine is unique due to its specific combination of a bromophenyl group and a dihydro-oxazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-5,6-dihydro-4H-1,3-oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMUVTWUSWRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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